1-Bromoimidazo[1,2-a]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoimidazo[1,2-a]quinoxalin-4-amine is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of a bromine atom at the first position and an amine group at the fourth position of the imidazoquinoxaline ring system.
Vorbereitungsmethoden
The synthesis of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light, leading to the formation of the desired imidazoquinoxaline structure . Industrial production methods may involve large-scale cyclization reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Bromoimidazo[1,2-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form amine derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different isomeric products.
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as dimethoxyethane . Major products formed from these reactions include various substituted imidazoquinoxalines and their derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It exhibits significant biological activity, including anticancer, antifungal, and neuroprotective properties
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Agriculture: It has shown potential as an antifungal agent against phytopathogenic fungi, making it a candidate for agricultural fungicides.
Wirkmechanismus
The mechanism of action of 1-Bromoimidazo[1,2-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of hyphal differentiation, spore germination, and germ tube growth . In medicinal applications, it may act as an inhibitor of various enzymes and receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromoimidazo[1,2-a]quinoxalin-4-amine can be compared with other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxaline: Another isomeric form with different biological activities and synthetic routes.
Imidazo[1,2-a]pyrazine: Exhibits similar pharmacological properties but differs in its chemical structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H7BrN4 |
---|---|
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
1-bromoimidazo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C10H7BrN4/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H,(H2,12,14) |
InChI-Schlüssel |
TWIYYYJLUPKKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.